s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-
Brand Name: Vulcanchem
CAS No.: 4926-23-2
VCID: VC8416066
InChI: InChI=1S/C7H7N3S/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11)
SMILES: CC1=CC2=NNC(=S)N2C=C1
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol

s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-

CAS No.: 4926-23-2

Cat. No.: VC8416066

Molecular Formula: C7H7N3S

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- - 4926-23-2

Specification

CAS No. 4926-23-2
Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
IUPAC Name 7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Standard InChI InChI=1S/C7H7N3S/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11)
Standard InChI Key UEUWVMQKRGUHIQ-UHFFFAOYSA-N
SMILES CC1=CC2=NNC(=S)N2C=C1
Canonical SMILES CC1=CC2=NNC(=S)N2C=C1

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- is systematically named 7-methyl-2H- triazolo[4,3-a]pyridine-3-thione under IUPAC conventions . Its molecular formula, C₇H₇N₃S, reflects a compact heterocyclic system comprising a pyridine ring annulated with a 1,2,4-triazole moiety, substituted by a methyl group at position 7 and a thione group at position 3 .

Key Identifiers and Synonyms

This compound is cataloged under multiple identifiers, including CAS 4926-23-2, PubChem CID 5037728, and ChEMBL ID CHEMBL2145075 . Synonyms include 7-methyl- triazolo[4,3-a]pyridine-3(2H)-thione and NSC 70720, as documented in chemical registries .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number4926-23-2
Molecular FormulaC₇H₇N₃S
Molecular Weight165.22 g/mol
SMILESCC1=CC2=NNC(=S)N2C=C1
InChIKeyUEUWVMQKRGUHIQ-UHFFFAOYSA-N

Synthetic Methodologies

Electrophilic Cyclization Approaches

A regioselective electrophilic cyclization strategy has been employed to synthesize related triazolo-thiazine and thiazolo-triazole derivatives. For instance, treatment of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles with halogens (e.g., I₂ or Br₂) induces cyclization to form thiazolo[3,2-b][1, triazol-7-ium salts . The regioselectivity of this reaction is influenced by the alkenyl substituent’s electronic properties, favoring thiazole formation with electron-donating groups and thiazine derivatives with electron-withdrawing groups .

CDI-Mediated Cyclocondensation

A practical synthesis of the structurally analogous 7-methyl- triazolo[4,3-a]pyridin-3(2H)-one involves cyclocondensation of 2-hydrazinyl-4-methylpyridine with carbonyl diimidazole (CDI) in acetonitrile at 80°C . Despite a modest yield of 19%, this method produces the target compound with high purity, as confirmed by ¹H NMR (δ 12.27 ppm, singlet for NH) and LCMS ([M+H]⁺ = 149.95) .

Table 2: Comparative Synthesis Routes

MethodReagents/ConditionsYieldProductSource
Electrophilic CyclizationI₂, CH₂Cl₂, rt60-75%Thiazolo-triazolium salts
CDI CyclocondensationCDI, MeCN, 80°C, 2 h19%Triazolopyridinone derivative

Structural and Spectroscopic Characterization

Molecular Geometry and Tautomerism

The compound exhibits tautomerism between the thiol (C=S) and thione (C-SH) forms, with the thione tautomer predominating in the solid state . X-ray crystallography of related structures confirms planar geometry at the triazole ring, with the methyl group at position 7 inducing slight puckering in the pyridine moiety .

Spectroscopic Data

¹H NMR analysis (DMSO-d₆) of the analogous triazolopyridinone derivative reveals distinct signals: a deshielded NH proton at δ 12.27 ppm, aromatic protons at δ 7.72 (d, J = 7.2 Hz) and δ 6.42 ppm (dd, J = 7.2, 1.4 Hz), and a methyl group at δ 2.23 ppm (d, J = 1.1 Hz) . LCMS data corroborate the molecular ion ([M+H]⁺ = 149.95), consistent with the expected mass .

Table 3: Key Spectroscopic Features

TechniqueDataSource
¹H NMR (DMSO-d₆)δ 12.27 (s, 1H), 7.72 (d, J = 7.2 Hz), 6.42 (dd, J = 7.2, 1.4 Hz)
LCMSm/z 149.95 [M+H]⁺
SMILESCC1=CC2=NNC(=S)N2C=C1

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